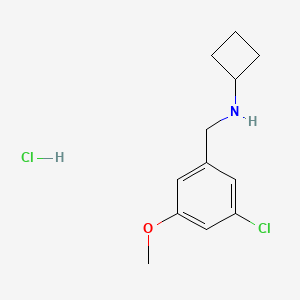

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride

Description

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride is a cyclobutanamine derivative featuring a 3-chloro-5-methoxybenzyl substituent. The hydrochloride salt enhances solubility, a common modification for bioactive amines.

Properties

IUPAC Name |

N-[(3-chloro-5-methoxyphenyl)methyl]cyclobutanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-15-12-6-9(5-10(13)7-12)8-14-11-3-2-4-11;/h5-7,11,14H,2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXNBQXWWAMGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2CCC2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride typically involves the reaction of 3-chloro-5-methoxybenzylamine with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional purification steps may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs include derivatives with chloro-substituted aromatic rings and cyclobutane/cyclopropane backbones (Table 1). Key differences lie in:

- Aromatic Ring Substituents: The 3-chloro-5-methoxybenzyl group contrasts with pyrazine or trifluoromethyl-substituted rings in analogs (e.g., N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide ).

- Backbone Structure : Cyclobutanamine’s ring strain may confer unique conformational rigidity compared to cyclopropane or linear chains (e.g., N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride ).

Table 1: Structural Comparison of Selected Analogs

Physicochemical and Pharmacological Properties

- Lipophilicity : The 3-chloro-5-methoxybenzyl group may confer moderate lipophilicity, balancing solubility (enhanced by the hydrochloride) and membrane permeability. This contrasts with pyrazine-based analogs, which exhibit higher polarity .

- Bioactivity : Pyrazine derivatives are often explored as kinase inhibitors or antimicrobials, while benzylamines are studied for CNS activity (e.g., Tapentadol’s opioid effects ). The target compound’s bioactivity remains speculative without experimental data.

Biological Activity

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a cyclobutanamine moiety linked to a 3-chloro-5-methoxybenzyl group. This unique structure is believed to confer specific biological activities through interactions with various biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 240.71 g/mol |

| Solubility | Soluble in water and organic solvents |

This compound is thought to interact with specific receptors or enzymes, modulating their activity. The precise molecular mechanisms remain to be fully elucidated, but preliminary studies suggest it may influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound may exhibit a range of biological effects, including:

Case Studies and Research Findings

- Anticancer Potential : A study evaluated the compound's effects on cancer cell lines, revealing significant growth inhibition at micromolar concentrations. The selectivity index was favorable compared to normal cells, suggesting a therapeutic window for further development .

- Antimicrobial Studies : In a comparative analysis with other compounds, this compound demonstrated moderate antibacterial activity against specific strains of bacteria, warranting further exploration into its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-chloro-5-methoxybenzylamine | Lacks cyclobutanamine moiety | Moderate antibacterial activity |

| Cyclobutanone | Lacks benzylamine group | Limited biological activity |

| N-(3-chlorophenyl)cyclobutanamine | Similar core but different substituents | Varied cytotoxicity profiles |

The comparison highlights that the unique combination of the cyclobutanamine structure with the chloromethoxybenzyl group may provide distinct biological properties not seen in related compounds.

Future Directions in Research

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.